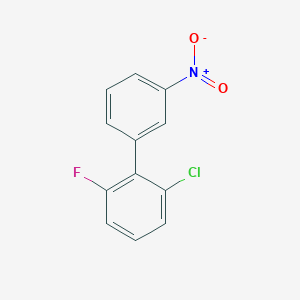

2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl

Descripción

This compound’s structure combines electron-withdrawing substituents (Cl, F, NO₂), which influence its electronic, steric, and physicochemical properties.

For instance, Liou et al. demonstrated the use of fluoronitrobenzene in nucleophilic aromatic substitution with biphenyl diols to introduce nitro and fluoro groups . Similar strategies could be adapted for synthesizing 2-chloro-6-fluoro-3'-nitro-1,1'-biphenyl, involving halogenation and nitration steps.

Applications:

Nitro-biphenyl derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity. The nitro group facilitates further functionalization (e.g., reduction to amines), while halogens enhance lipophilicity and binding interactions.

Propiedades

Fórmula molecular |

C12H7ClFNO2 |

|---|---|

Peso molecular |

251.64 g/mol |

Nombre IUPAC |

1-chloro-3-fluoro-2-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(7-8)15(16)17/h1-7H |

Clave InChI |

KXUTXEUWTOYNRU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2Cl)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects and Reactivity

The compound’s reactivity and electronic profile can be compared to structurally related biphenyl derivatives (Table 1):

Key Observations :

- The nitro group in 3'-nitro-1,1'-biphenyl increases polarity and reactivity toward reduction or nucleophilic attack compared to non-nitro analogues .

- Ortho-substituted halogens (Cl, F) in 2-chloro-6-fluoro-3'-nitro-1,1'-biphenyl may induce steric hindrance, affecting molecular conformation and intermolecular interactions, as seen in crystal structures of related ortho-halogenated compounds .

Solubility and Physicochemical Properties

Solubility data for the target compound is unavailable in the provided evidence. However, methods from analogous studies (e.g., HPLC analysis of biphenyl derivatives after aqueous solubility testing at 25°C ) suggest that:

Crystallographic and Structural Insights

This suggests that similar halogen interactions may influence the target compound’s solid-state properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.